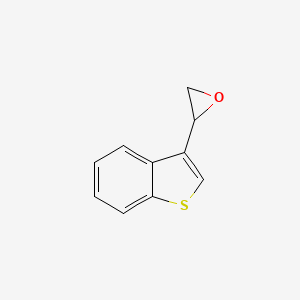

2-(1-Benzothiophen-3-yl)oxirane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(1-benzothiophen-3-yl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-2-4-10-7(3-1)8(6-12-10)9-5-11-9/h1-4,6,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEHOBLMFNEOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CSC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-(1-Benzothiophen-3-yl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-(1-benzothiophen-3-yl)oxirane, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published spectroscopic dataset for this specific molecule, this document outlines the expected analytical data based on the analysis of its constituent functional groups and related structures. It also includes detailed experimental protocols for its synthesis and characterization.

Molecular Structure

This compound consists of a benzothiophene moiety linked at the 3-position to an oxirane (epoxide) ring. The benzothiophene core is a bicyclic aromatic system containing a benzene ring fused to a thiophene ring. The oxirane is a three-membered ring containing an oxygen atom.

Proposed Synthesis

A common and effective method for the synthesis of epoxides is the epoxidation of an alkene. Therefore, a plausible synthetic route to this compound involves the preparation of 3-vinyl-1-benzothiophene, followed by its epoxidation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Vinyl-1-benzothiophene

A Wittig reaction between 1-benzothiophene-3-carbaldehyde and methyltriphenylphosphonium bromide can be employed.

-

Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise while stirring. Allow the reaction to stir at this temperature for 1 hour, during which the color should change to deep orange or yellow, indicating the formation of the ylide.

-

Wittig Reaction: Dissolve 1-benzothiophene-3-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-vinyl-1-benzothiophene.

Step 2: Epoxidation of 3-Vinyl-1-benzothiophene

The resulting alkene can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction Setup: Dissolve 3-vinyl-1-benzothiophene (1.0 equivalent) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 to 1.5 equivalents) portion-wise to the stirred solution. The reaction is often buffered with a mild base like sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Once the starting material is consumed, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), to destroy excess peroxide. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on characteristic chemical shifts and absorption frequencies for benzothiophene and oxirane moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.90 - 7.80 | Doublet | ~ 8.0 | 1H | Aromatic H (Position 4 or 7) |

| ~ 7.50 - 7.30 | Multiplet | - | 3H | Aromatic H (Positions 2, 5, 6) |

| ~ 3.90 | Doublet of Doublets | ~ 4.0, 2.5 | 1H | Oxirane CH |

| ~ 3.20 | Doublet of Doublets | ~ 5.5, 4.0 | 1H | Oxirane CH₂ (trans) |

| ~ 2.90 | Doublet of Doublets | ~ 5.5, 2.5 | 1H | Oxirane CH₂ (cis) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 138 | Quaternary Aromatic C (Benzothiophene) |

| ~ 135 - 120 | Aromatic CH and Quaternary C |

| ~ 52 | Oxirane CH |

| ~ 47 | Oxirane CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 3000 - 2900 | Medium-Weak | Oxirane C-H Stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | C-O Stretch (Oxirane, asymmetric ring stretch) |

| ~ 950 - 850 | Strong | Oxirane Ring Deformation (breathing) |

| ~ 750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| ~ 176 | High | [M]⁺ (Molecular Ion) |

| ~ 147 | Medium | [M - CHO]⁺ |

| ~ 134 | High | [C₈H₆S]⁺ (Benzothiophene radical cation) |

| ~ 121 | Medium | [M - C₂H₂O - H]⁺ |

| ~ 89 | Medium | [C₇H₅]⁺ or [C₆H₃S]⁺ |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[1]

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For thin-film analysis, dissolve the compound in a volatile solvent (e.g., DCM), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[1] Perform a background scan of the empty accessory before scanning the sample.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography). Acquire the mass spectrum using electron ionization (EI) at 70 eV. The mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their mass-to-charge ratio.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

General Analytical Workflow

Caption: Workflow for the spectroscopic analysis and structural verification.

References

physical and chemical properties of 2-(1-benzothiophen-3-yl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Physicochemical Properties

The physical and chemical properties of 2-(1-benzothiophen-3-yl)oxirane can be estimated by considering the properties of benzothiophene and a simple aryl oxirane.

| Property | Predicted Value/Characteristic | Rationale & References |

| Molecular Formula | C₁₀H₈OS | Sum of atoms in benzothiophene (C₈H₆S) and the oxirane substituent (C₂H₂O), accounting for the bond between them. |

| Molecular Weight | 176.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Benzothiophene is a white solid.[1][6] |

| Melting Point | Expected to be a low-melting solid | Benzothiophene has a melting point of 32 °C.[1][6] The addition of the oxirane group will likely increase this. |

| Boiling Point | > 221-222 °C | The boiling point of benzothiophene is 221-222 °C.[1][7] The larger molecular weight will increase the boiling point. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, ether, benzene, ethanol). | Benzothiophene is insoluble in water and soluble in organic solvents.[1] Oxiranes are also generally soluble in organic solvents. |

| Density | > 1.15 g/cm³ | The density of benzothiophene is approximately 1.15 g/cm³.[6] The addition of the oxirane group is expected to increase the density. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the oxirane ring and the aromatic character of the benzothiophene nucleus.

Reactivity of the Oxirane Ring

Epoxides are highly susceptible to ring-opening reactions due to significant ring strain.[4] This reaction can be initiated by both nucleophiles and electrophiles.

-

Nucleophilic Ring-Opening: This is a key reaction for synthetic applications. The reaction can proceed under basic or acidic conditions.

-

Under Basic/Neutral Conditions (Strong Nucleophiles): Strong nucleophiles will attack the less sterically hindered carbon of the oxirane ring in an SN2-type reaction.[4][8]

-

Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring. Weak nucleophiles will then preferentially attack the more substituted carbon atom, as the transition state has some carbocationic character.[4][9]

-

A general representation of the nucleophilic ring-opening is depicted below:

Caption: General Nucleophilic Ring-Opening of the Oxirane.

Reactivity of the Benzothiophene Ring

The benzothiophene ring system is aromatic and can undergo electrophilic substitution reactions, primarily at the 2- and 3-positions. However, under the conditions required for many electrophilic aromatic substitutions, the oxirane ring may also react.

Potential Biological Activities

While the biological activity of this compound itself has not been documented, the benzothiophene core is present in a wide array of biologically active molecules.[10] Derivatives of benzothiophene have been reported to possess numerous pharmacological properties, including:

-

Anti-inflammatory[2]

-

Antimicrobial and Antifungal[2]

-

Antitubercular[2]

-

Antidiabetic[2]

-

Antiviral

-

Antioxidant[1]

The oxirane moiety makes this compound a reactive intermediate, capable of covalently modifying biological macromolecules. This reactivity is a double-edged sword, as it can be responsible for therapeutic effects but also potential toxicity.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following sections outline general procedures for its likely synthesis and characterization based on established methods for similar compounds.

Proposed Synthesis

A plausible synthetic route to this compound would involve the epoxidation of 3-vinyl-1-benzothiophene. This precursor could be synthesized from 3-bromo-1-benzothiophene via a Stille or Suzuki coupling reaction. The epoxidation can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Caption: Plausible Synthetic Pathway.

General Epoxidation Protocol:

-

Dissolve 3-vinyl-1-benzothiophene in a suitable chlorinated solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Structural Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Caption: General Characterization Workflow.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the benzothiophene ring and protons on the oxirane ring. The oxirane protons typically appear in the 2.5-4.5 ppm region.[11]

-

¹³C NMR: Aromatic carbons and two signals for the oxirane carbons, typically in the 40-60 ppm range, are expected.[11]

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.[12]

General NMR Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

5.2.2. Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.[13][14]

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the calculated molecular weight of 176.24.[15] Fragmentation patterns could provide further structural information.

General MS Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).[13]

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

5.2.3. Infrared (IR) Spectroscopy

-

Expected Absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-O-C stretching (epoxide ring): Characteristic bands around 1250 cm⁻¹ (asymmetric stretch) and in the 950-810 cm⁻¹ and 880-750 cm⁻¹ regions (symmetric stretches).[16] The absence of a strong O-H band (around 3200-3600 cm⁻¹) and a C=O band (around 1650-1800 cm⁻¹) would be indicative of a pure epoxide.[17]

-

General IR Protocol:

-

For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample on the ATR crystal.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry and drug development. Its predicted physicochemical properties suggest it is a stable, solid compound at room temperature, soluble in common organic solvents. The key to its utility lies in the reactivity of the oxirane ring, which allows for the introduction of a variety of functional groups through nucleophilic ring-opening reactions. The benzothiophene core provides a scaffold with a proven track record of diverse biological activities. While experimental data for this specific molecule is lacking, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles. Further research into this and related compounds is warranted to explore their full therapeutic potential.

References

- 1. books.rsc.org [books.rsc.org]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. Ch16: Reactions of Epoxides [chem.ucalgary.ca]

- 6. Benzothiophene - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 10. benthamdirect.com [benthamdirect.com]

- 11. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

Technical Guide: 2-(1-Benzothiophen-3-yl)oxirane

CAS Number: 2227868-23-5 (for (2S)-enantiomer) Molecular Formula: C₁₀H₈OS Molecular Weight: 176.23 g/mol

This technical guide provides an in-depth overview of 2-(1-benzothiophen-3-yl)oxirane, a heterocyclic compound incorporating both a benzothiophene and an oxirane moiety. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from closely related analogues to present probable synthetic routes, expected reactivity, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Data and Identification

While specific experimental data for this compound is not widely published, data for its key precursor, 1-benzothiophene-3-carbaldehyde, is available and summarized below. This information is critical for the synthesis and characterization of the target compound.

| Property | Value | Reference |

| Compound Name | 1-Benzothiophene-3-carbaldehyde | |

| CAS Number | 5381-20-4 | [1][2] |

| Molecular Formula | C₉H₆OS | [2] |

| Molecular Weight | 162.21 g/mol | [2] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 53-57 °C | [1] |

| Boiling Point | 166 °C at 20 mmHg | [1] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [2] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 1-Benzothiophene-3-carbaldehyde

This procedure involves the lithiation of 3-bromo-1-benzothiophene followed by quenching with dimethylformamide (DMF).[3]

Experimental Protocol:

-

To a solution of 1.6 M n-butyl lithium in hexane (17 mL) diluted with dry diethyl ether (100 mL) and cooled to -70°C, add a solution of 3-bromo-1-benzothiophene (5.3 g) in diethyl ether (65 mL).

-

Stir the mixture for 30 minutes at -70°C.

-

Add a solution of dry dimethylformamide (2.2 mL) in dry diethyl ether (2.5 mL).

-

Continue stirring at -70°C for 3.5 hours, then allow the mixture to warm to -5°C.

-

Quench the reaction by adding 100 mL of 1N hydrochloric acid and stir at 0°C for 15 minutes.

-

Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (1 L).

-

Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent in vacuo.

-

The resulting oil should be stored at 0°C overnight to facilitate the formation of an orange solid, which is the desired 1-benzothiophene-3-carbaldehyde. The product can be used in the next step without further purification.[3]

Step 2: Synthesis of this compound (Proposed)

The epoxidation of the aldehyde can be achieved via the Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert a carbonyl group into an epoxide.

Experimental Protocol (Proposed):

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place trimethylsulfoxonium iodide (1.1 equivalents) and dry tetrahydrofuran (THF).

-

Cool the suspension to 0°C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases, indicating the formation of the dimethylsulfoxonium ylide.

-

Cool the resulting milky-white suspension back to 0°C.

-

Add a solution of 1-benzothiophene-3-carbaldehyde (1.0 equivalent) in dry THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into an equal volume of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Structural Elucidation of 2-(1-benzothiophen-3-yl)oxirane

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene ring system is a key component in a variety of therapeutic agents, including raloxifene and zileuton.[2] The addition of an oxirane (epoxide) ring introduces a reactive electrophilic site, making it a potentially valuable intermediate for the synthesis of more complex drug candidates.[3] The precise characterization of such intermediates is critical for ensuring the purity, stability, and predictable reactivity in further synthetic steps.

Proposed Synthetic Pathway

A logical and common method for the synthesis of epoxides is the oxidation of the corresponding alkene.[4] Therefore, a plausible route to 2-(1-benzothiophen-3-yl)oxirane involves the epoxidation of a 3-vinyl-1-benzothiophene precursor. This precursor can be synthesized from commercially available 1-benzothiophene through a Vilsmeier-Haack formylation followed by a Wittig reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

a) Synthesis of 1-Benzothiophene-3-carbaldehyde (Intermediate 1): To a solution of 1-benzothiophene (1.0 eq) in dry DMF (dimethylformamide, 5.0 eq) at 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours, then heated to 80 °C for 4 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 1-benzothiophene-3-carbaldehyde.

b) Synthesis of 3-Vinyl-1-benzothiophene (Intermediate 2): To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in dry THF (tetrahydrofuran), n-butyllithium (1.2 eq, 2.5 M in hexanes) is added dropwise at 0 °C under a nitrogen atmosphere. The resulting yellow ylide solution is stirred for 30 minutes. A solution of 1-benzothiophene-3-carbaldehyde (1.0 eq) in dry THF is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to give 3-vinyl-1-benzothiophene.

c) Epoxidation to this compound (Final Product): To a solution of 3-vinyl-1-benzothiophene (1.0 eq) in dichloromethane (DCM) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed successively with a saturated sodium bicarbonate solution, a sodium thiosulfate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are conducted to confirm assignments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or electron impact (EI) source to determine the exact mass and molecular formula.

-

Infrared Spectroscopy (IR): IR spectra are recorded on an FTIR spectrometer using a thin film on a NaCl plate or as a KBr pellet.

Structural Elucidation and Data Interpretation

The structural elucidation workflow involves a combination of spectroscopic techniques to confirm the connectivity and stereochemistry of the molecule.

Caption: Logical workflow for the structural elucidation of the target compound.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak [M]⁺ corresponding to the molecular formula C₁₀H₈OS. A key fragmentation pattern for epoxides involves the cleavage of the carbon-carbon bond of the oxirane ring.[5]

| Predicted Data | Value | Interpretation |

| Molecular Formula | C₁₀H₈OS | |

| Exact Mass [M] | 176.030 | |

| HRMS (ESI-TOF) | m/z 177.0372 [M+H]⁺ | Confirms elemental composition. |

| Key Fragments | m/z 147 [M-CHO]⁺ | Loss of the formyl radical from the oxirane ring. |

| m/z 134 [M-C₂H₂O]⁺ | Loss of the entire oxirane moiety. |

Infrared Spectroscopy

The IR spectrum provides evidence for the key functional groups present in the molecule. The presence of the oxirane ring is indicated by characteristic absorption bands.

| Predicted Data | Wavenumber (cm⁻¹) | Interpretation |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene ring C-H vibrations. |

| Aliphatic C-H Stretch | 3000 - 2850 | Oxirane ring C-H vibrations. |

| C=C Stretch | 1600 - 1450 | Aromatic ring skeletal vibrations. |

| Oxirane Ring Stretch (C-O) | ~1250 | Asymmetric ring stretching.[6][7] |

| Oxirane Ring Breathing | 950 - 810 | Symmetric ring stretching.[7] |

| Aromatic C-H Bend | 800 - 700 | Out-of-plane bending. |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of the atoms. The chemical shifts and coupling constants provide detailed information about the electronic environment and spatial relationships of the protons and carbons.

¹H NMR Predicted Data (400 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment |

|---|---|---|---|---|

| H-7 | 7.90 - 7.85 | d | ~8.0 | Aromatic |

| H-4 | 7.80 - 7.75 | d | ~8.0 | Aromatic |

| H-5, H-6 | 7.45 - 7.35 | m | Aromatic | |

| H-2 | 7.30 | s | Thiophene ring proton | |

| H-a | 4.05 | dd | 4.0, 2.5 | Oxirane methine |

| H-b | 3.20 | dd | 5.5, 4.0 | Oxirane methylene |

| H-c | 2.80 | dd | 5.5, 2.5 | Oxirane methylene |

¹³C NMR Predicted Data (100 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Assignment |

|---|---|---|

| C-7a | 140.5 | Aromatic Quaternary |

| C-3a | 139.8 | Aromatic Quaternary |

| C-3 | 132.0 | Thiophene ring |

| C-7 | 125.0 | Aromatic CH |

| C-4 | 124.5 | Aromatic CH |

| C-6 | 124.2 | Aromatic CH |

| C-5 | 123.0 | Aromatic CH |

| C-2 | 122.5 | Thiophene ring CH |

| C-α | 53.0 | Oxirane CH |

| C-β | 46.0 | Oxirane CH₂ |

To confirm these assignments, 2D NMR experiments are essential.

Caption: Predicted key 2D NMR correlations for structure confirmation.

-

COSY (Correlation Spectroscopy): Would show correlations between the oxirane protons (H-a, H-b, H-c) and between the coupled aromatic protons (H-4, H-5, H-6, H-7).

-

HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton to its directly attached carbon (e.g., H-a to C-α, H-b/c to C-β, and H-2 to C-2).

-

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for confirming the connection between the benzothiophene ring and the oxirane. A key correlation would be from the oxirane methine proton (H-a) to the C-3 carbon of the benzothiophene ring, confirming their connectivity.

Conclusion

The structural elucidation of this compound requires a systematic application of modern analytical techniques. Through a combination of a plausible synthetic route and comprehensive spectroscopic analysis—including mass spectrometry, infrared spectroscopy, and one- and two-dimensional NMR—the molecular structure can be unambiguously confirmed. The data presented in this guide, based on established principles and analogous compounds, provides a robust framework for researchers in the field of medicinal and synthetic chemistry to identify and characterize this and similar heterocyclic epoxides.

References

- 1. LC-MS/MS analysis of epoxyalcohols and epoxides of arachidonic acid and their oxygenation by recombinant CYP4F8 and CYP4F22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 5. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reaction Mechanism of 2-(1-Benzothiophen-3-yl)oxirane for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Benzothiophen-3-yl)oxirane is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its strained oxirane ring, coupled with the benzothiophene moiety—a known pharmacophore—makes it a versatile intermediate for the synthesis of novel therapeutic agents. The reactivity of the epoxide ring allows for a variety of nucleophilic additions, leading to a diverse array of functionalized benzothiophene derivatives. Understanding the reaction mechanisms of this compound is crucial for designing synthetic routes to new drug candidates and for predicting their metabolic pathways. This guide provides a comprehensive overview of the synthesis and reaction mechanisms of this compound, supported by experimental protocols and data presentation.

Synthesis of this compound

The synthesis of this compound can be achieved through the epoxidation of a corresponding vinyl benzothiophene precursor. A common and effective method is the Weitz-Scheffer epoxidation, which utilizes a nucleophilic oxidizing agent such as hydrogen peroxide under basic conditions.

Proposed Synthetic Pathway:

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(1-Benzothiophen-3-yl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical exploration of the potential therapeutic targets of 2-(1-benzothiophen-3-yl)oxirane based on the known biological activities of structurally related benzothiophene and thiophene derivatives, and the chemical properties of the oxirane moiety. As of the latest literature review, no specific preclinical or clinical studies detailing the therapeutic targets of this compound have been published. Therefore, the information presented herein is intended to be illustrative and for research guidance purposes.

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene is a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring.[1] This privileged scaffold is present in a variety of biologically active molecules and approved drugs, demonstrating a broad spectrum of pharmacological activities.[1] These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, among others.[1][2][3] The versatility of the benzothiophene core allows for chemical modifications that can fine-tune its interaction with specific biological targets, such as enzymes and receptors.[1]

The molecule of interest, this compound, combines the benzothiophene core with a reactive oxirane (epoxide) ring. The oxirane moiety is a three-membered ring containing an oxygen atom, which is susceptible to nucleophilic ring-opening reactions.[4] This reactivity suggests that this compound may act as an electrophile, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in biological macromolecules. This potential for covalent modification could lead to irreversible inhibition of target proteins, a mechanism of action for several established drugs.

Potential Therapeutic Areas and Targets Based on Analogous Compounds

Based on the activities of various benzothiophene and thiophene derivatives, several potential therapeutic areas can be hypothesized for this compound.

Anti-inflammatory Activity: COX and LOX Inhibition

Several benzothiophene derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. Simultaneous inhibition of both COX and LOX pathways may offer enhanced anti-inflammatory efficacy with a potentially improved safety profile compared to traditional NSAIDs.[2]

Table 1: Anti-inflammatory Activity of Selected Benzothiophene Derivatives

| Compound Class | Target(s) | Observed Activity | Reference |

|---|---|---|---|

| Benzothiophene-heterocycle hybrids | COX-2 and 5-LOX | Significant in vitro COX-2 inhibition and in vitro LOX inhibitory activity.[2] | [2] |

| Tetrasubstituted thiophenes | Not specified | Significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[5] |[5] |

Antimicrobial and Antifungal Activity

The benzothiophene scaffold is a common feature in compounds with antimicrobial properties.[3][6][7] Derivatives have shown activity against a range of bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), and various fungi.[3][7] The mechanism of antimicrobial action is often diverse and can involve disruption of cell wall synthesis, inhibition of essential enzymes, or other pathways.

Table 2: Antimicrobial Activity of Selected Benzothiophene Derivatives

| Derivative | Target Organism(s) | Activity | Reference |

|---|---|---|---|

| 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene | S. aureus | High antibacterial activity.[6][7] | [6][7] |

| 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene | Fungi | Potential as antifungal agents.[6][7] | [6][7] |

| Benzo[b]thiophene acylhydrazones | Multidrug-resistant S. aureus | Minimal inhibitory concentration (MIC) as low as 4 µg/mL.[3] |[3] |

G-Protein Coupled Receptor (GPCR) Modulation

Thiophene derivatives have been identified as allosteric modulators of GPCRs, which are a large family of cell surface receptors involved in a vast array of physiological processes.

-

Adenosine A1 Receptor: 2-amino-3-aroylthiophene derivatives have been developed as positive allosteric modulators of the A1 adenosine receptor, which has implications for pain management.[8]

-

Glucagon-like peptide 1 receptor (GLP-1R): Novel 2-aminothiophene derivatives have been discovered as positive allosteric modulators of GLP-1R, a key target in the treatment of type 2 diabetes and obesity.[9]

Table 3: GPCR Modulatory Activity of Selected Thiophene Derivatives

| Compound Class | Target Receptor | Mode of Action | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| 2-amino-3-(p-chlorobenzoyl)thiophenes | Adenosine A1 Receptor | Positive Allosteric Modulator | Anti-nociceptive (Pain relief) | [8] |

| 2-aminothiophene-3-arylketones | GLP-1 Receptor | Positive Allosteric Modulator | Type 2 Diabetes, Obesity |[9] |

Potential Signaling Pathways and Mechanisms of Action

The potential therapeutic effects of this compound would be mediated by its interaction with specific signaling pathways.

Arachidonic Acid Cascade in Inflammation

If this compound acts as a COX/LOX inhibitor, it would modulate the arachidonic acid cascade. The oxirane ring could potentially form a covalent bond with a serine residue in the active site of COX enzymes, leading to irreversible inhibition.

Caption: Potential inhibition of the arachidonic acid pathway.

GPCR Signaling Pathway

As a potential allosteric modulator of a GPCR, this compound would bind to a site on the receptor distinct from the endogenous ligand binding site. This could potentiate the signaling cascade initiated by the natural ligand, as is the case for GLP-1R positive allosteric modulators which enhance insulin secretion in the presence of GLP-1.

Caption: Hypothetical GPCR allosteric modulation workflow.

Proposed Experimental Protocols for Target Identification and Validation

To elucidate the specific therapeutic targets of this compound, a systematic experimental approach is required.

General Experimental Workflow

Caption: A logical workflow for target identification.

Detailed Methodologies

4.2.1. In Vitro COX/LOX Inhibition Assay (Adapted from[2])

-

Objective: To determine the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX enzymes.

-

Methodology:

-

Enzyme Preparation: Use commercially available purified ovine COX-1, human recombinant COX-2, and potato 5-LOX.

-

Assay Principle:

-

COX: A colorimetric inhibitor screening assay can be used. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

LOX: The activity of 5-LOX is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes from the substrate (e.g., linoleic acid).

-

-

Procedure:

-

Prepare various concentrations of the test compound in a suitable solvent (e.g., DMSO).

-

Incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (arachidonic acid for COX, linoleic acid for LOX).

-

Measure the absorbance change over time using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

4.2.2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Adapted from[3])

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Microorganisms: Use standard reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) and clinically relevant resistant strains.

-

Assay Principle: Broth microdilution method.

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

4.2.3. GLP-1R Positive Allosteric Modulator Assay (Adapted from[9])

-

Objective: To assess the ability of this compound to potentiate GLP-1-induced insulin secretion.

-

Methodology:

-

Cell Line: Use an insulin-secreting cell line, such as INS-1E cells, that expresses GLP-1R.

-

Assay Principle: Measure the amount of insulin secreted into the culture medium in response to stimulation.

-

Procedure:

-

Culture the cells in appropriate conditions.

-

Pre-incubate the cells with various concentrations of the test compound in the presence of a sub-maximal concentration of GLP-1.

-

Stimulate insulin secretion by adding glucose.

-

Collect the supernatant and measure the insulin concentration using an ELISA kit.

-

-

Data Analysis: Compare the amount of insulin secreted in the presence of the test compound and GLP-1 to that with GLP-1 alone. A significant increase indicates positive allosteric modulation.

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the rich medicinal chemistry of the benzothiophene scaffold provides a strong foundation for hypothesizing its potential biological activities. The presence of the reactive oxirane ring suggests a potential for covalent interactions with target proteins, which could lead to potent and long-lasting pharmacological effects. The most promising avenues for investigation appear to be in the areas of anti-inflammatory, antimicrobial, and GPCR modulatory activities. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound's therapeutic potential and the identification of its molecular targets. Further research is warranted to synthesize and test this molecule to validate these hypotheses.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 1-Benzothiophene-Containing Oxides: A Technical Review of Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural rigidity and lipophilic nature make it an attractive moiety for drug design. A significant area of exploration within this class of compounds involves the oxidation of the benzothiophene nucleus, leading to the formation of S-oxides, S,S-dioxides, and epoxides. These oxidized derivatives often exhibit unique chemical reactivity and biological profiles compared to the parent heterocycle, opening new avenues for therapeutic intervention, particularly in oncology.[1][4][5] This technical guide provides a comprehensive literature review of 1-benzothiophene-containing epoxides and their closely related S-oxides and S,S-dioxides, with a focus on their synthesis, characterization, and biological activities.

Synthesis of 1-Benzothiophene Oxides

The oxidation of 1-benzothiophenes can occur at two primary locations: the sulfur atom, yielding 1-benzothiophene S-oxides and 1,1-dioxides, and the C2-C3 double bond of the thiophene ring, resulting in the formation of a transient or stable epoxide.

Synthesis of 1-Benzothiophene S-Oxides and S,S-Dioxides

The oxidation of the sulfur atom in the 1-benzothiophene ring is a common strategy to modulate the electronic and steric properties of the molecule. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation, yielding either the S-oxide or the S,S-dioxide, can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

A general protocol for the synthesis of 1-benzothiophene S,S-dioxides involves the reaction of the corresponding 1-benzothiophene with an excess of an oxidizing agent like hydrogen peroxide in a suitable solvent.

Table 1: Synthesis of 1-Benzothiophene S,S-Dioxide Derivatives

| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 1-Benzothiophene | Hydrogen Peroxide | Acetic Acid | Reflux | 1-Benzothiophene-1,1-dioxide | Not Reported | [4] |

| Substituted 1-Benzothiophenes | m-CPBA | Dichloromethane | 0 °C to rt | Substituted 1-Benzothiophene-1,1-dioxides | Good to Excellent | [1] |

| 2-Arylbenzo[b]thiophenes | Peracetic Acid | Toluene | -30°C to 5°C | 2-Arylbenzo[b]thiophene-1,1-dioxides | Not Reported | [6] |

Synthesis of 1-Benzothiophene Epoxides

The epoxidation of the C2-C3 double bond of 1-benzothiophene is a more challenging transformation. Similar to thiophene, the resulting epoxide is often a reactive intermediate that can undergo rearrangement. However, enzymatic and chemical methods have been explored for the synthesis of these epoxides.

One documented approach involves the enzymatic oxidation of 1-benzothiophene by monooxygenase and dioxygenase enzymes, which can lead to the formation of cis-diol metabolites that can be chemically converted to the corresponding epoxide. For instance, benzo[b]thiophene epoxide 52 has been synthesized from a cis-diol metabolite.

Experimental Protocol: General Procedure for m-CPBA Epoxidation

A solution of the starting alkene in a chlorinated solvent such as dichloromethane is cooled to 0 °C. To this stirred solution, a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent is added dropwise. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically washed with a solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with sodium thiosulfate to quench any remaining peroxide. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by column chromatography.[7][8]

Biological Activity of 1-Benzothiophene Oxides

The oxidized derivatives of 1-benzothiophene, particularly the S,S-dioxides, have garnered significant attention for their potent biological activities, most notably in the realm of anticancer research.

Anticancer Activity

Several studies have demonstrated that 1-benzothiophene-1,1-dioxide derivatives exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell migration and invasion, and interfere with key signaling pathways involved in cancer progression.

For instance, a series of novel STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold have been developed.[1] One of the lead compounds from this series, compound 8b, exhibited potent activity against several cancer cell lines, inducing apoptosis and blocking the cell cycle.[1] Further investigation revealed that this compound significantly inhibited STAT3 phosphorylation.[1]

Another study focused on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[4] The lead compound, b19, was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[4]

Table 2: Anticancer Activity of 1-Benzothiophene-1,1-Dioxide Derivatives

| Compound | Cancer Cell Line | Biological Target/Mechanism | IC50/GI50 | Reference |

| Compound 8b | HepG2, MDA-MB-231, MCF-7, HCT116 | STAT3 Inhibition, Apoptosis Induction | Not explicitly stated, but showed significant activity | [1] |

| Compound b19 | MDA-MB-231 | RhoA/ROCK Pathway Inhibition | Not explicitly stated, but showed significant inhibition of proliferation | [4] |

| Benzothiophene Acrylonitrile Analogs | NCI-60 Panel | Tubulin Polymerization Interference | GI50 values in the nanomolar range | [5] |

Signaling Pathways and Experimental Workflows

The biological effects of 1-benzothiophene oxides are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Caption: General experimental workflow for the synthesis and biological evaluation of 1-benzothiophene oxides.

Caption: Simplified STAT3 signaling pathway and the inhibitory action of 1-benzothiophene-1,1-dioxide derivatives.

Conclusion

The oxidation of the 1-benzothiophene scaffold to its corresponding S-oxides, S,S-dioxides, and epoxides represents a promising strategy in the development of novel therapeutic agents. While the synthesis and biological evaluation of 1-benzothiophene S-oxides and S,S-dioxides, particularly as anticancer agents, are well-documented, the exploration of 1-benzothiophene epoxides remains a more nascent field. The inherent reactivity of these epoxides presents both challenges and opportunities for the design of targeted covalent inhibitors or prodrugs. Further research into the controlled synthesis, stability, and biological activity of 1-benzothiophene-containing epoxides is warranted to fully unlock their therapeutic potential. The detailed experimental protocols and quantitative data summarized in this review provide a valuable resource for researchers in medicinal chemistry and drug discovery to build upon these findings and advance the development of this important class of heterocyclic compounds.

References

- 1. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 2-(1-Benzothiophen-3-yl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of 2-(1-benzothiophen-3-yl)oxirane, a potentially valuable chiral building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the preparation of the olefin precursor, 3-vinyl-1-benzothiophene, followed by an asymmetric epoxidation.

The proposed route involves a Wittig reaction to furnish the vinylarene, followed by a Shi asymmetric epoxidation. The Shi epoxidation is a well-established organocatalytic method known for its high enantioselectivity in the epoxidation of unfunctionalized olefins, particularly styrenes and their derivatives, using a fructose-derived chiral ketone and potassium peroxymonosulfate (Oxone) as the terminal oxidant. This method is advantageous due to its operational simplicity and the avoidance of heavy metal catalysts.

Quantitative Data Summary

The enantioselective epoxidation of 3-vinyl-1-benzothiophene has not been explicitly reported. However, the Shi epoxidation of analogous vinylarenes provides a strong indication of the expected efficacy of this method. The following table summarizes the results for the Shi epoxidation of various styrene derivatives, which serve as a benchmark for the proposed synthesis.

| Substrate (Vinylarene) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Styrene | 20-30 | 85 | 92 | J. Am. Chem. Soc. 2000, 122, 11551 |

| p-Chlorostyrene | 20-30 | 82 | 91 | J. Am. Chem. Soc. 2000, 122, 11551 |

| p-Methylstyrene | 20-30 | 88 | 93 | J. Am. Chem. Soc. 2000, 122, 11551 |

| p-Methoxystyrene | 20-30 | 90 | 94 | J. Am. Chem. Soc. 2000, 122, 11551 |

| m-Chlorostyrene | 20-30 | 80 | 90 | J. Am. Chem. Soc. 2000, 122, 11551 |

| o-Chlorostyrene | 20-30 | 75 | 88 | J. Am. Chem. Soc. 2000, 122, 11551 |

Experimental Protocols

Part 1: Synthesis of 3-Vinyl-1-benzothiophene (Precursor)

This protocol outlines the synthesis of 3-vinyl-1-benzothiophene from the commercially available 1-benzothiophene-3-carbaldehyde via a Wittig reaction.

Materials:

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Benzothiophene-3-carbaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

-

To this suspension, carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-benzothiophene-3-carbaldehyde (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-vinyl-1-benzothiophene as a pure compound.

Part 2: Enantioselective Synthesis of this compound

This protocol describes the asymmetric epoxidation of 3-vinyl-1-benzothiophene using the Shi catalyst.

Materials:

-

3-Vinyl-1-benzothiophene

-

Acetonitrile (CH₃CN)

-

Dipotassium carbonate (K₂CO₃)

-

Ethylenediaminetetraacetic acid disodium salt (Na₂EDTA)

-

Shi catalyst (fructose-derived ketone)

-

Potassium peroxymonosulfate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-vinyl-1-benzothiophene (1.0 eq.) in acetonitrile.

-

Add an aqueous buffer solution (pH ≈ 10.5) prepared from K₂CO₃ and Na₂EDTA.

-

Add the Shi catalyst (0.2-0.3 eq.) to the biphasic mixture.

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Epoxidation: In a separate flask, prepare a solution of Oxone® (1.5-2.0 eq.) and K₂CO₃ (as a solid buffer) in water.

-

Add the Oxone® solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by TLC. After the starting material is consumed (typically 4-8 hours), proceed to the work-up.

-

Work-up: Quench the reaction by adding sodium sulfite.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield enantiomerically enriched this compound.

-

Chiral Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthetic pathway for the enantioselective synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship of Epoxidation

The diagram below outlines the key components and their roles in the Shi asymmetric epoxidation process.

Caption: Key components in the Shi asymmetric epoxidation.

Application Notes and Protocols for the Epoxidation of 3-Vinyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the epoxidation of 3-vinyl-1-benzothiophene to form 3-(oxiran-2-yl)-1-benzothiophene. Given the importance of epoxide moieties in pharmacologically active molecules, the protocols outlined below offer robust methods for this transformation. The information is compiled from established chemical literature and provides options for both direct and enantioselective epoxidation.

Introduction

Epoxides are valuable synthetic intermediates due to their reactivity towards a variety of nucleophiles, enabling the introduction of diverse functional groups. The benzothiophene scaffold is a prominent feature in numerous pharmaceuticals and biologically active compounds.[1] The epoxidation of 3-vinyl-1-benzothiophene provides a key building block for the synthesis of more complex molecules with potential therapeutic applications. The primary methods for this transformation involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or dioxiranes, like dimethyldioxirane (DMDO).

Protocols for Epoxidation

Two primary protocols are presented: a general method using the widely available m-CPBA and an alternative using DMDO, which is known for its mild and neutral reaction conditions.

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a readily available and effective reagent for the epoxidation of a wide range of alkenes.[2][3][4] The reaction is typically straightforward and proceeds with high stereospecificity in a concerted syn-addition fashion.[2][4]

Experimental Protocol:

-

Dissolution of Substrate: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-vinyl-1-benzothiophene (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1-1.5 eq) in the same solvent to the cooled solution of the substrate over 30-60 minutes. The purity of commercial m-CPBA is typically around 70-77%, with the remainder being meta-chlorobenzoic acid and water, which should be accounted for when calculating the molar equivalents.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(oxiran-2-yl)-1-benzothiophene.

Table 1: Representative Data for m-CPBA Epoxidation of Vinyl Arenes

| Substrate | m-CPBA (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Styrene | 1.1 | DCM | 0 - RT | 2 | >90 | General Knowledge |

| 4-Chlorostyrene | 1.2 | CHCl₃ | 0 | 3 | 85 | General Knowledge |

| Indene | 1.0 | DCM | 0 | 1 | 95 | General Knowledge |

Note: The data in Table 1 is representative for similar substrates and serves as a guideline. Actual results for 3-vinyl-1-benzothiophene may vary and require optimization.

Protocol 2: Epoxidation using Dimethyldioxirane (DMDO)

DMDO is a powerful yet mild oxidizing agent that allows for the epoxidation of alkenes under neutral conditions, which can be advantageous for sensitive substrates.[5][6] It is typically prepared in situ from Oxone® (potassium peroxymonosulfate) and acetone or used as a solution in acetone.

Experimental Protocol:

-

Preparation of DMDO solution (optional, if not commercially available):

-

A solution of DMDO in acetone (typically 0.07-0.1 M) can be prepared by the reaction of Oxone® with a buffered acetone/water mixture, followed by distillation.[5][6] Caution: Dimethyldioxirane is a volatile and potentially explosive peroxide and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.[5][6]

-

-

Reaction Setup: Dissolve 3-vinyl-1-benzothiophene (1.0 eq) in acetone or a co-solvent system such as DCM/acetone.

-

Addition of DMDO: Add the pre-prepared solution of DMDO in acetone (1.2-2.0 eq) to the substrate solution at room temperature or 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS. These reactions are often rapid, sometimes completing within minutes to a few hours.

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The work-up is significantly simpler than with m-CPBA as the byproducts (acetone) are volatile.

-

Purification: If necessary, purify the crude product by column chromatography as described in Protocol 1.

Table 2: Representative Data for DMDO Epoxidation

| Substrate | DMDO (eq.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| trans-Stilbene | 1.02 | Acetone | RT | 6 h | >95 | [6] |

| 4-Allylanisole | 2.0 (in situ) | Acetone/Water | 60 | - | Quantitative | [7] |

| C60 | - | Toluene | RT | - | - | [8] |

Note: The data in Table 2 is for illustrative purposes. Optimization for 3-vinyl-1-benzothiophene is recommended.

Enantioselective Epoxidation

-

Sharpless Asymmetric Epoxidation: This method is primarily for allylic alcohols.

-

Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex and is effective for cis-disubstituted and trisubstituted alkenes.

-

Enzymatic Epoxidation: Biocatalytic methods using enzymes like cytochromes P450 have shown success in the enantioselective epoxidation of terminal alkenes.[9]

Adapting these methods would require significant experimental investigation and optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the epoxidation of 3-vinyl-1-benzothiophene.

Caption: General experimental workflow for epoxidation.

Reaction Mechanism: m-CPBA Epoxidation

The concerted mechanism of alkene epoxidation by m-CPBA is depicted below.

References

- 1. malayajournal.org [malayajournal.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 4. leah4sci.com [leah4sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. silverman.chemistry.illinois.edu [silverman.chemistry.illinois.edu]

- 9. cheme.caltech.edu [cheme.caltech.edu]

The Synthetic Potential of 2-(1-Benzothiophen-3-yl)oxirane: A Gateway to Novel Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The strategic functionalization of this heterocyclic system is a key focus in medicinal chemistry and drug discovery. While specific literature on the application of 2-(1-benzothiophen-3-yl)oxirane is not extensively available, its chemical structure, featuring a reactive oxirane ring appended to the benzothiophene core, suggests significant potential as a versatile building block in organic synthesis. This document outlines prospective applications, hypothetical experimental protocols, and expected outcomes for the use of this compound in the synthesis of novel benzothiophene-based molecules of interest. The protocols and data presented herein are based on established principles of epoxide chemistry and the known reactivity of related benzothiophene derivatives, providing a foundational guide for researchers seeking to explore the synthetic utility of this promising intermediate.

Introduction

Benzothiophene and its derivatives are of considerable interest due to their presence in numerous pharmaceuticals and biologically active molecules.[1] The development of efficient synthetic methodologies to access functionalized benzothiophenes is crucial for advancing drug discovery programs.[2] Epoxides, or oxiranes, are highly valuable three-membered heterocyclic intermediates known for their susceptibility to ring-opening reactions with a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups with high regio- and stereoselectivity, making them powerful tools in organic synthesis.[3][4]

The compound this compound combines the pharmacologically relevant benzothiophene nucleus with the synthetically versatile oxirane ring. This unique combination makes it an attractive starting material for the synthesis of a variety of 3-substituted benzothiophene derivatives, including amino alcohols, diols, and other functionalized analogues that are of interest in medicinal chemistry. This document provides a prospective overview of the synthetic applications of this compound, complete with hypothetical yet detailed experimental protocols and data tables to guide future research.

Proposed Synthetic Applications

The primary synthetic utility of this compound is expected to revolve around the nucleophilic ring-opening of the epoxide. This can be achieved with a variety of nucleophiles, leading to the formation of β-functionalized alcohol derivatives of benzothiophene.

Synthesis of β-Amino Alcohols

The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols, a structural motif present in many biologically active compounds.[5] The acid-catalyzed ring-opening of this compound with various primary and secondary amines is expected to yield the corresponding 1-(1-benzothiophen-3-yl)-2-(amino)ethanols.

Synthesis of Diols and Ether Alcohols

Hydrolysis of the epoxide under acidic or basic conditions would lead to the formation of the corresponding 1-(1-benzothiophen-3-yl)ethane-1,2-diol. Furthermore, reaction with alcohols or phenols as nucleophiles would provide access to a range of ether-alcohols.

Carbon-Carbon Bond Formation

Ring-opening with carbon nucleophiles, such as Grignard reagents, organolithium compounds, or cyanide, would enable the extension of the carbon skeleton, leading to more complex benzothiophene derivatives.

Quantitative Data Summary

The following table summarizes the expected outcomes for the proposed synthetic transformations of this compound. The data is hypothetical and based on typical yields and reaction conditions for similar epoxide ring-opening reactions.

| Entry | Nucleophile | Product | Reaction Conditions | Hypothetical Yield (%) | Hypothetical Reaction Time (h) |

| 1 | Benzylamine | 1-(1-Benzothiophen-3-yl)-2-(benzylamino)ethanol | Acetic acid, neat, 60 °C | 85 | 12 |

| 2 | Morpholine | 1-(1-Benzothiophen-3-yl)-2-(morpholino)ethanol | Acetic acid, neat, 60 °C | 90 | 10 |

| 3 | H₂O | 1-(1-Benzothiophen-3-yl)ethane-1,2-diol | 0.1 M H₂SO₄, THF/H₂O (1:1), rt | 95 | 8 |

| 4 | Phenol | 1-(1-Benzothiophen-3-yl)-2-phenoxyethanol | NaH, THF, 0 °C to rt | 75 | 18 |

| 5 | MeMgBr | 1-(1-Benzothiophen-3-yl)propan-2-ol | THF, 0 °C | 70 | 6 |

| 6 | KCN | 3-(1-Benzothiophen-3-yl)-3-hydroxypropanenitrile | KCN, EtOH/H₂O (1:1), reflux | 80 | 24 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

This protocol is based on a metal- and solvent-free method for the regioselective ring-opening of epoxides with amines.[5]

-

To a stirred solution of this compound (1.0 mmol) is added the desired amine (1.2 mmol) followed by acetic acid (2.0 mmol).

-

The reaction mixture is stirred at 60 °C for 10-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.

Protocol 2: General Procedure for the Hydrolysis of the Epoxide to a Diol

-

This compound (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1, 10 mL).

-

A catalytic amount of sulfuric acid (0.1 M, 2-3 drops) is added to the solution.

-

The reaction mixture is stirred at room temperature for 8 hours.

-

The reaction is neutralized by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude diol, which can be purified by recrystallization or column chromatography.

Visualizations

Caption: Synthetic routes from this compound.

Caption: Logical workflow for synthesis and application.

Conclusion

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 2-(1-Benzothiophen-3-yl)oxirane in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its derivatives have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This document focuses on the application of benzothiophene-derived oxiranes, specifically highlighting the potential of 2-(1-benzothiophen-3-yl)oxirane as a key intermediate in the synthesis of novel therapeutic agents. While direct literature on the 3-substituted oxirane is limited, we will draw parallels from the well-documented applications of the isomeric 2-(1-benzothiophen-2-yl) moiety, prominently featured in the anti-asthmatic drug Zileuton.

Key Applications in Medicinal Chemistry

The benzothiophene nucleus is a versatile pharmacophore. Its derivatives have been explored for a multitude of therapeutic applications:

-

Anti-inflammatory Agents: Benzothiophene derivatives have been designed as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), offering a promising strategy for treating inflammation with a potentially improved side-effect profile.[1] Zileuton, a 5-LOX inhibitor, is a prime example of a benzothiophene-containing anti-inflammatory drug used in the management of asthma.[2][3][4][5]

-